molecular formula C45H38N6O3 B1365269 N-Trityl Candesartan Ethyl Ester CAS No. 856414-35-2

N-Trityl Candesartan Ethyl Ester

Cat. No. B1365269
M. Wt: 710.8 g/mol
InChI Key: SNFWGZOZIHMCHJ-UHFFFAOYSA-N
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Description

“N-Trityl Candesartan Ethyl Ester” is a chemical compound with the molecular formula C45H38N6O3 and a molecular weight of 710.82 . It is an analog of Candesartan, which is an angiotensin II antagonist .


Synthesis Analysis

The synthesis of “N-Trityl Candesartan Ethyl Ester” involves a three-step reaction of forming tetrazole, hydrolysis, and adding a protecting group to directly obtain trityl candesartan without separating an intermediate product via crystallization . The aqueous layer was adjusted to pH 2-3 with 1 M HCl to give a white solid .


Molecular Structure Analysis

The molecular structure of “N-Trityl Candesartan Ethyl Ester” is represented by the formula C45H38N6O3 . The structure includes a benzimidazole ring, a biphenyl group, a tetrazole ring, and an ethyl ester group .


Chemical Reactions Analysis

Trityl moieties have been used in various chemical reactions, including as protective groups, catalysts for C–C bond formation, dye chemistry, carbohydrate chemistry, oxidation and reduction reagents, polymer and peptide synthesis, chiral catalysts, activity-based probes, and photochemical reactions .


Physical And Chemical Properties Analysis

“N-Trityl Candesartan Ethyl Ester” is a white solid . Its density is 1.223g/cm³ . The melting point is 160-162°C . The solubility of ethyl candesartan increases with the rising temperature in all solvents .

Scientific Research Applications

UV-VIS Spectrophotometry in Trityl Candesartan Analysis

Trityl Candesartan, a benzimidazole derivative used in the preparation of Candesartan Cilexitil, has been analyzed using UV-VIS Spectrophotometry. This method provides a simple and accurate determination of tin (Sn) content in Trityl Candesartan, addressing concerns about the use of potentially harmful tin compounds in its preparation. The Sn content was found to be within safe limits (Yildiz, Jan, Pendyala, & Yildiz, 2017).

Nanocrystal Formulation of Candesartan Cilexetil

A study explored the formulation of Candesartan Cilexetil (CC) nanocrystals via solid dispersion technique to improve its efficacy. This approach demonstrated the successful creation of nanocrystals, leading to improved dissolution and efficacy of CC compared to its traditional forms (Amer, Allam, & Abdallah, 2019).

Candesartan Cilexetil Impurities and Degradants Analysis

An Ultra High-Pressure Liquid Chromatography (UPLC) method has been developed to determine impurities and degradants in Candesartan Cilexetil drug products. This method offers a precise, accurate, and specific way to monitor the quality and safety of Candesartan Cilexetil formulations (Kumar, Babu, Gosada, & Sharma, 2012).

Radioisotope Labeling for Cardiovascular Disorder Tracing

Radioiodinated Candesartan has been developed as a potential tracer for cardiovascular disorder detection. This study highlights the promising role of radioiodinated compounds in medical imaging and diagnostics, contributing to better cardiovascular disease management (Sanad, Sallam, Marzook, & Abd-elhaliem, 2016).

Enhancement of Antihypertensive Capacity

Research on the antihypertensive capacity of Candesartan and Trityl Candesartan has shown that their SOD mimetic copper(II) complexes exhibit stronger superoxide dismutase mimetic properties, enhancing their effectiveness as drugs. This discovery suggests a potential new approach to improve the efficacy of antihypertensive medications (Islas, Rojo, Lezama, Merino, Cortés, Puyol, Ferrer, & Williams, 2013).

Safety And Hazards

The safety data sheet for “N-Trityl Candesartan Ethyl Ester” indicates that it should be handled with care to avoid dust formation and inhalation. In case of skin or eye contact, wash off with soap and plenty of water. If ingested, rinse mouth with water and do not induce vomiting .

properties

IUPAC Name

ethyl 2-ethoxy-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H38N6O3/c1-3-53-43(52)39-25-16-26-40-41(39)50(44(46-40)54-4-2)31-32-27-29-33(30-28-32)37-23-14-15-24-38(37)42-47-48-49-51(42)45(34-17-8-5-9-18-34,35-19-10-6-11-20-35)36-21-12-7-13-22-36/h5-30H,3-4,31H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNFWGZOZIHMCHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H38N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20475650
Record name N-Trityl Candesartan Ethyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20475650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

710.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Trityl Candesartan Ethyl Ester

CAS RN

856414-35-2
Record name N-Trityl Candesartan Ethyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20475650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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